molecular formula C12H13ClOS B13180773 2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one

2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one

Cat. No.: B13180773
M. Wt: 240.75 g/mol
InChI Key: ZXPAMIUOKKQDPC-UHFFFAOYSA-N
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Description

2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one is an organic compound with the molecular formula C12H13ClOS It is characterized by the presence of a cyclopentanone ring substituted with a 2-chlorophenylmethyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one typically involves the reaction of 2-chlorobenzyl chloride with cyclopentanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the sulfanyl group is introduced to the cyclopentanone ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as bromine or nitric acid for aromatic substitution.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfanyl and chlorophenyl groups. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclohexan-1-one: Similar structure but with a cyclohexanone ring.

    2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-2-one: Similar structure but with the sulfanyl group at a different position on the cyclopentanone ring.

Uniqueness: 2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H13ClOS

Molecular Weight

240.75 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]cyclopentan-1-one

InChI

InChI=1S/C12H13ClOS/c13-10-5-2-1-4-9(10)8-15-12-7-3-6-11(12)14/h1-2,4-5,12H,3,6-8H2

InChI Key

ZXPAMIUOKKQDPC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)SCC2=CC=CC=C2Cl

Origin of Product

United States

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